![molecular formula C26H40N4O5 B15139658 3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclohexylmethyl group, and a benzene ring substituted with tricarboxamide and hydroxyethyl groups. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide typically involves multiple steps. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylmethyl group. The benzene ring is then functionalized with tricarboxamide and hydroxyethyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The tricarboxamide groups can be reduced to amines under specific conditions.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyethyl groups yields aldehydes or ketones, while reduction of tricarboxamide groups produces primary or secondary amines.
科学研究应用
3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate : A similar compound used in targeted protein degradation.
- Other piperidine derivatives : Compounds with similar piperidine structures but different substituents.
Uniqueness
3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C26H40N4O5 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C26H40N4O5/c31-12-8-27-24(33)21-14-22(25(34)28-9-13-32)16-23(15-21)26(35)29-17-19-6-10-30(11-7-19)18-20-4-2-1-3-5-20/h14-16,19-20,31-32H,1-13,17-18H2,(H,27,33)(H,28,34)(H,29,35) |
InChI 键 |
FTNDGLFWCZMMSF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CN2CCC(CC2)CNC(=O)C3=CC(=CC(=C3)C(=O)NCCO)C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
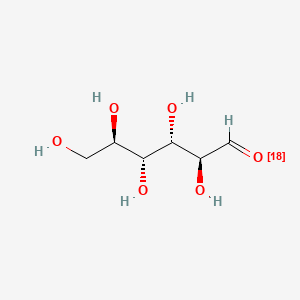
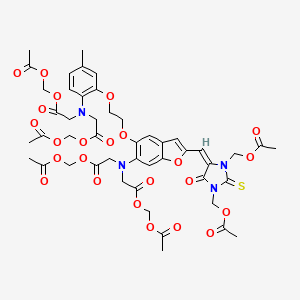
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
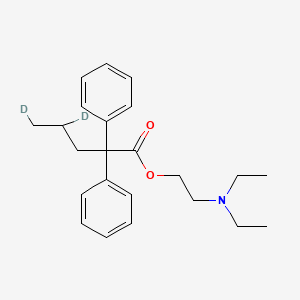
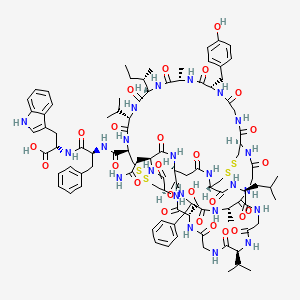
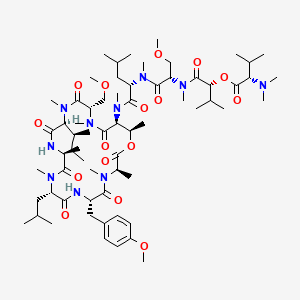
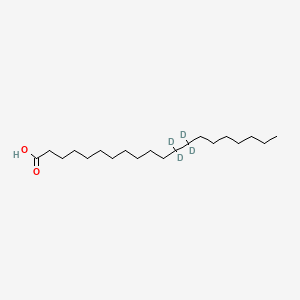
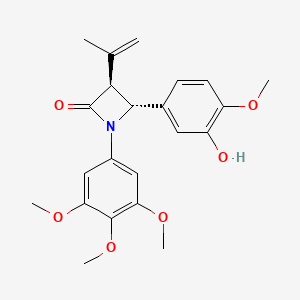
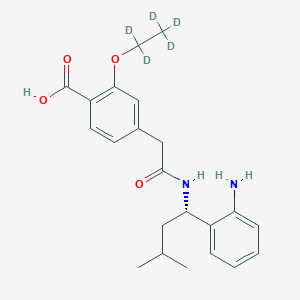
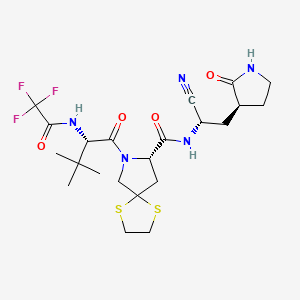
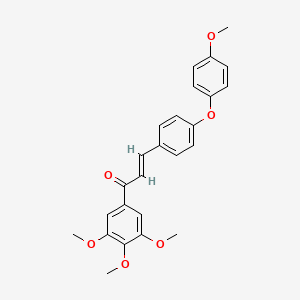
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)

